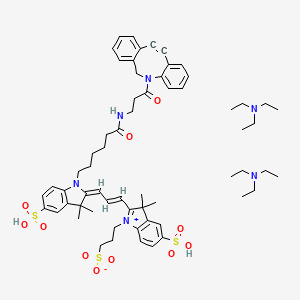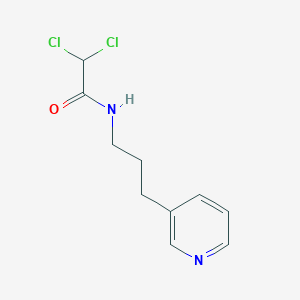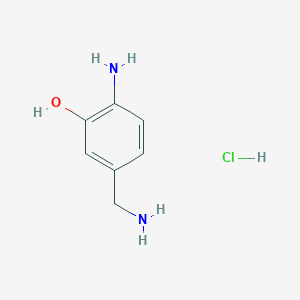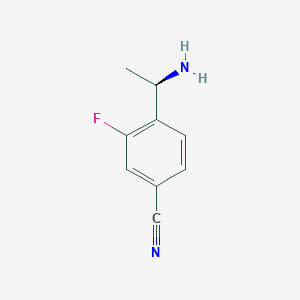![molecular formula C15H18N4O4 B12961011 (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B12961011.png)
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[64002,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol is a complex organic molecule with a unique structure It features a tetrazatricyclo framework, which is a rare and interesting structural motif in organic chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the tetrazatricyclo framework and the subsequent functionalization to introduce the hydroxymethyl and oxolane groups. The reaction conditions often require the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced manufacturing techniques to streamline the process. Additionally, the use of green chemistry principles to reduce the environmental impact of the synthesis would be a key consideration.
Analyse Chemischer Reaktionen
Types of Reactions
The compound (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol can undergo various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to introduce additional hydrogen atoms into the structure.
Substitution: The tetrazatricyclo framework can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway is followed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a more saturated version of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with biological molecules could lead to the discovery of new therapeutic agents.
Medicine
In medicine, the compound could be explored for its potential as a pharmaceutical agent. Its unique structure may allow it to target specific biological pathways, making it useful in the treatment of various diseases.
Industry
In industry, the compound could be used in the development of new materials with unique properties. Its complex structure could impart desirable characteristics to polymers and other materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved would depend on the specific application and the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol: This compound itself is unique due to its specific stereochemistry and functional groups.
Other Tetrazatricyclo Compounds: Compounds with similar tetrazatricyclo frameworks but different functional groups can be compared to highlight the unique properties of the target compound.
Uniqueness
The uniqueness of this compound lies in its specific combination of stereochemistry and functional groups. This combination imparts unique chemical and biological properties that distinguish it from other similar compounds.
Eigenschaften
Molekularformel |
C15H18N4O4 |
|---|---|
Molekulargewicht |
318.33 g/mol |
IUPAC-Name |
(2R,3R,4S,5R)-2-(3,12-dimethyl-3,7,9,11-tetrazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C15H18N4O4/c1-7-10-11-8(3-4-18(11)2)19(14(10)17-6-16-7)15-13(22)12(21)9(5-20)23-15/h3-4,6,9,12-13,15,20-22H,5H2,1-2H3/t9-,12-,13-,15-/m1/s1 |
InChI-Schlüssel |
FFIKXEFPABQZHN-QGMIFYJMSA-N |
Isomerische SMILES |
CC1=C2C3=C(C=CN3C)N(C2=NC=N1)[C@H]4[C@@H]([C@@H]([C@H](O4)CO)O)O |
Kanonische SMILES |
CC1=C2C3=C(C=CN3C)N(C2=NC=N1)C4C(C(C(O4)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![3-Cyclopropylbenzo[d]isoxazol-6-amine](/img/structure/B12960999.png)

